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Compound Name: [Lys5,MeLeu9,Nle10]-NKA(4-10)

Cat. No.: B15619916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinities of various

Neurokinin A (NKA) analogs, with a focus on their interactions with the Neurokinin-1 (NK1) and

Neurokinin-2 (NK2) receptors. The data presented is compiled from peer-reviewed

experimental studies and is intended to serve as a valuable resource for researchers in

pharmacology and drug development.

Unveiling the Binding Landscape of NKA Analogs
Neurokinin A is a member of the tachykinin family of neuropeptides and plays a significant role

in a variety of physiological processes. Its biological effects are primarily mediated through the

activation of NK2 receptors, though it also exhibits affinity for NK1 receptors.[1][2] The

development of NKA analogs with modified binding affinities and receptor selectivity is a key

area of research for creating targeted therapeutics.

This guide summarizes the binding affinities (pKi) of NKA and several of its key analogs for

both NK1 and NK2 receptors. The pKi value is the negative logarithm of the inhibitory constant

(Ki), and a higher pKi value indicates a stronger binding affinity.

Comparative Binding Affinity Data
The following table summarizes the binding affinities of NKA and its analogs for human NK1

and NK2 receptors, as determined by radioligand binding assays.
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Compound NK2 Receptor (pKi) NK1 Receptor (pKi)
Selectivity
(NK1/NK2 Ki Ratio)

Neurokinin A (NKA) ~8.4 ~7.7 20

GR64349

([Lys³,Gly⁸,R-γ-

lactam-Leu⁹]NKA(3-

10))

7.77 ± 0.10 <5 >1400

[Lys⁵,MeLeu⁹,Nle¹⁰]-

NKA(4-10)
~9.9 ~7.1 674

[Arg⁵,MeLeu⁹,Nle¹⁰]-

NKA(4-10)
~9.8 ~7.1 561

[β-Ala⁸]-NKA(4-10) ~8.5 ~6.1
244 (based on EC50

ratio)

NKA(4-10) ~8.5 ~6.8 -

[Nle¹⁰]NKA(4-10) Variable Variable -

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][3][4][5]

[6] The selectivity ratio is calculated from the Ki values and indicates the preference of the

analog for one receptor over the other. A higher ratio signifies greater selectivity for the NK2

receptor.

Experimental Methodologies: A Closer Look
The binding affinity data presented in this guide is primarily derived from radioligand binding

assays. This technique is a cornerstone of pharmacology for quantifying the interaction

between a ligand (in this case, NKA analogs) and a receptor.

General Radioligand Binding Assay Protocol
Membrane Preparation: Membranes expressing the target receptor (NK1 or NK2) are

prepared from cultured cells (e.g., CHO cells) or tissues.[4][7] This involves homogenization

and centrifugation to isolate the membrane fraction containing the receptors.
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Incubation: The prepared membranes are incubated with a fixed concentration of a

radiolabeled ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the unlabeled competitor

compound (the NKA analog being tested).[3][4][7]

Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly

filtered through glass fiber filters. The filters trap the membranes with the bound radioligand,

while the unbound radioligand passes through.[7][8]

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 value

(the concentration of the competitor that inhibits 50% of the specific binding of the

radioligand) is determined. The Ki value is then calculated from the IC50 value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.[5]

Membrane Preparation Binding Assay Data Analysis

Cells expressing
NK receptor Homogenization Centrifugation Isolated Membranes Incubation with

Radioligand & Analog Filtration Scintillation Counting Competition Curve IC50 Determination Cheng-Prusoff
Equation Ki Value
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Radioligand Binding Assay Workflow

Signaling Pathways of NKA Receptors
Both NK1 and NK2 receptors are G-protein coupled receptors (GPCRs). Upon activation by

NKA or its analogs, they initiate intracellular signaling cascades that lead to various cellular

responses.

NK1 Receptor Signaling
Activation of the NK1 receptor, primarily by Substance P but also by NKA, leads to the

activation of Gq and Gs proteins.[2] This results in the stimulation of phospholipase C (PLC),
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which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway

activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
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NK1 Receptor Signaling Pathway

NK2 Receptor Signaling
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The NK2 receptor, the primary target for NKA, also couples to Gq proteins, leading to the

activation of the PLC-IP3-Ca²⁺ pathway, similar to the NK1 receptor.[9][10] Some evidence also

suggests potential coupling to other G-proteins, leading to diverse cellular responses.
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NK2 Receptor Signaling Pathway

This guide provides a foundational understanding of the binding affinities of NKA analogs and

the experimental and biological context. For more detailed information, researchers are
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encouraged to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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